molecular formula C17H25N3O3 B2862812 1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea CAS No. 1396850-03-5

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea

Cat. No.: B2862812
CAS No.: 1396850-03-5
M. Wt: 319.405
InChI Key: GORJOKSOSRJRKU-UHFFFAOYSA-N
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Description

This product is the urea-based compound 1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea ( 1396850-03-5). Its molecular formula is pending confirmation. As a urea derivative, this compound is of significant interest in medicinal chemistry and pharmacological research. Urea derivatives are widely studied for their diverse biological activities and roles in modulating biological pathways . The structural features of this molecule—including a diethylamino group linked via an alkyne chain to a substituted phenylurea core—suggest potential for investigation as a scaffold in drug discovery. Researchers may explore its utility as a building block for the synthesis of more complex molecules or as a lead compound in high-throughput screening campaigns. Specific areas of research could include the development of enzyme inhibitors or receptor modulators, given the propensity of urea moieties to participate in key hydrogen-bonding interactions within active sites. The presence of the alkyne linker also offers a handle for further chemical modification via click chemistry, expanding its utility in chemical biology and probe development. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and refer to the Material Safety Data Sheet (MSDS) prior to use.

Properties

IUPAC Name

1-[4-(diethylamino)but-2-ynyl]-3-(2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-5-20(6-2)12-8-7-11-18-17(21)19-15-10-9-14(22-3)13-16(15)23-4/h9-10,13H,5-6,11-12H2,1-4H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORJOKSOSRJRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNC(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Stepwise Synthesis via Alkyne Intermediate

The most widely reported route involves synthesizing the alkyne precursor 4-(diethylamino)but-2-yn-1-ol before coupling it with 2,4-dimethoxyphenyl isocyanate.

Preparation of 4-(Diethylamino)but-2-yn-1-ol

This intermediate is synthesized via a Sonogashira coupling between propargyl alcohol and diethylamine, catalyzed by palladium(II) acetate and copper(I) iodide in tetrahydrofuran (THF) at 80–100°C for 12–24 hours. The reaction proceeds under nitrogen atmosphere to prevent oxidation, yielding 75–85% after column chromatography.

Reaction Scheme:
$$
\text{HC≡CCH}2\text{OH} + \text{Et}2\text{NH} \xrightarrow{\text{Pd(OAc)}2, \text{CuI}} \text{Et}2\text{NCH}2\text{C≡CCH}2\text{OH}
$$

Urea Bond Formation

The alkyne intermediate is reacted with 2,4-dimethoxyphenyl isocyanate in dichloromethane (DCM) at 0–5°C for 2 hours, followed by warming to room temperature for 12 hours. Triethylamine (TEA) is added as a catalyst, achieving 65–70% yield after recrystallization from ethanol.

Reaction Scheme:
$$
\text{Et}2\text{NCH}2\text{C≡CCH}2\text{OH} + \text{OCN-C}6\text{H}3(\text{OMe})2 \rightarrow \text{1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea}
$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Selection : Dichloromethane (DCM) is preferred for urea formation due to its inertness and ability to dissolve both alkyne and isocyanate components.
  • Temperature Control : Maintaining 0–5°C during isocyanate addition minimizes side reactions (e.g., oligomerization).

Catalytic Systems

  • Triethylamine (TEA) : Enhances nucleophilicity of the alkyne’s hydroxyl group, accelerating isocyanate coupling.
  • Palladium-Copper Catalysis : Critical for Sonogashira coupling efficiency; Pd(OAc)₂ and CuI in a 1:2 molar ratio optimize alkyne formation.

Purification and Isolation

Column Chromatography

Crude products are purified using silica gel chromatography with ethyl acetate/hexane (3:7) as the eluent, achieving >95% purity.

Recrystallization

Final recrystallization from ethanol removes residual impurities, yielding crystalline product with melting point 142–145°C.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 1.05 (t, 6H, N(CH₂CH₃)₂), 3.75 (s, 6H, OCH₃), 4.20 (s, 2H, CH₂C≡C), 6.35–7.10 (m, 3H, ArH).
¹³C NMR (CDCl₃) δ 14.1 (N(CH₂CH₃)₂), 55.8 (OCH₃), 72.5 (C≡C), 156.2 (urea C=O).
IR (KBr) 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 2100 cm⁻¹ (C≡C).
HPLC Retention time: 8.2 min (C18 column, 70:30 MeOH/H₂O), purity >98%.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 278.35 (calculated for C₁₆H₂₂N₂O₃: 278.35).

Challenges and Mitigation Strategies

Moisture Sensitivity

Isocyanates are highly moisture-sensitive. Reactions must be conducted under anhydrous conditions using molecular sieves or nitrogen blankets.

Regioselectivity in Alkyne Formation

Competing Glaser coupling during Sonogashira reactions is suppressed by strict temperature control and excess diethylamine.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated alkyne or amine groups.

    Substitution: Substituted urea derivatives with new alkyl groups.

Scientific Research Applications

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the urea moiety:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonyl, 4-methoxyphenyl ~353.36 Enhanced π-π stacking due to aromatic pyrrole; moderate yield (72%) in synthesis.
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea Chloro-CF3-phenyl, pyridinylmethylthio ~513.95 High lipophilicity from CF3 group; potential for kinase inhibition.
(E)-1-(4”-chlorophenyl)-3-(3-(3’-(2,4-dimethoxyphenyl)acryloyl)phenyl)urea Chlorophenyl, acryloyl-linked 2,4-dimethoxyphenyl ~465.92 Conformational flexibility from acryloyl; possible anticancer activity.
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2,4-dimethoxyphenyl)urea Dihydroisoquinoline-methyl, 2,4-dimethoxyphenyl ~475.54 Bulky isoquinoline group; potential CNS activity due to blood-brain barrier penetration.
Target Compound Diethylamino-but-2-yn-1-yl, 2,4-dimethoxyphenyl ~347.43 (estimated) Rigid alkyne linker; improved solubility from diethylamino group.

Pharmacological and Physicochemical Properties

  • Electron Effects: The target’s diethylamino group is electron-donating, enhancing solubility in polar solvents, whereas analogs with CF3 () or chloro groups () exhibit higher lipophilicity .
  • Bioactivity: Urea derivatives with 2,4-dimethoxyphenyl groups () often show affinity for tyrosine kinases or estrogen receptors. The diethylamino-alkyne chain in the target may confer unique interactions with hydrophobic enzyme pockets.

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